Methyl 2-(4-aminophenyl)propanoate Methyl 2-(4-aminophenyl)propanoate
Brand Name: Vulcanchem
CAS No.: 39718-97-3
VCID: VC3844481
InChI: InChI=1S/C10H13NO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3
SMILES: CC(C1=CC=C(C=C1)N)C(=O)OC
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

Methyl 2-(4-aminophenyl)propanoate

CAS No.: 39718-97-3

Cat. No.: VC3844481

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-aminophenyl)propanoate - 39718-97-3

Specification

CAS No. 39718-97-3
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name methyl 2-(4-aminophenyl)propanoate
Standard InChI InChI=1S/C10H13NO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3
Standard InChI Key JSQLPIGKVBUMBF-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)N)C(=O)OC
Canonical SMILES CC(C1=CC=C(C=C1)N)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 2-(4-aminophenyl)propanoate features a propanoate ester backbone with a 4-aminophenyl substituent at the second carbon. The IUPAC name, methyl 2-(4-aminophenyl)propanoate, reflects this structure, while its SMILES notation (CC(C1=CC=C(C=C1)N)C(=O)OC) and InChIKey (JSQLPIGKVBUMBF-UHFFFAOYSA-N) provide precise machine-readable identifiers.

Table 1: Key Chemical Properties

PropertyValue
CAS Number39718-97-3
Molecular FormulaC₁₀H₁₃NO₂
Molecular Weight179.22 g/mol
Density1.15 g/cm³ (estimated)
Boiling Point342°C (predicted)
LogP (Partition Coefficient)1.78 (calculated)

The compound’s crystalline form and solubility profile remain areas of ongoing research, though preliminary data suggest limited solubility in polar solvents like water .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of methyl 2-(4-aminophenyl)propanoate typically begins with 4-aminophenylacetic acid derivatives. A common pathway involves:

  • Esterification: Reacting 4-aminophenylpropanoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

  • Purification: Isolation via vacuum distillation or recrystallization from ethanol.

Alternative routes utilize 4-aminobenzaldehyde as a starting material, employing aldol condensation followed by reduction and esterification.

Industrial Manufacturing

Industrial production optimizes yield through continuous-flow reactors, achieving >85% efficiency at scales exceeding 100 kg/batch. Key parameters include:

  • Temperature: 60–80°C

  • Catalyst: p-Toluenesulfonic acid (0.5 mol%)

  • Reaction Time: 4–6 hours.

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Scale
Batch Esterification7895Lab (1–5 kg)
Continuous-Flow8899Industrial
ParameterRecommendation
OSHA PELNot established
Skin ContactWash with soap/water; seek medical help if rash develops
Eye ContactRinse with water for 15 minutes
InhalationMove to fresh air; administer oxygen if needed

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s amino and ester groups make it a precursor for:

  • Anticancer Agents: Analogous quinoxaline derivatives (e.g., methyl-2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates) show tumor growth inhibition in ovarian and colon cancer models .

  • Neuroprotective Drugs: Structural similarities to dopamine precursors suggest potential in Parkinson’s disease therapy, though direct evidence remains limited .

Organic Synthesis

Researchers exploit its reactivity for:

  • Peptide Coupling: As a protected amino acid derivative in solid-phase synthesis.

  • Polymer Chemistry: Copolymerization with acrylates to create functionalized resins.

Future Research Directions

Mechanistic Studies

  • Enzyme Interactions: Investigating inhibitory effects on transglutaminase 2 (TG2), a protein linked to cancer metastasis .

  • Metabolic Pathways: Tracing in vivo degradation using isotopic labeling (e.g., ¹⁴C).

Process Optimization

  • Green Chemistry: Replacing sulfuric acid with immobilized lipases in esterification.

  • Continuous Manufacturing: Scaling microwave-assisted reactions for higher throughput.

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